NVP-AHT202
Description
NVP-AHT202 is a kinase inhibitor developed during structural optimization efforts targeting the Abl kinase domain. It belongs to the reverse-amide chemical series, where a hydroxyl group was incorporated to interact with Asp381, a critical residue in the DFG-out binding pocket . This modification aimed to enhance kinase inhibition while retaining the methylphenyl-(pyridinyl-pyrimidinyl)-amine moiety inherited from imatinib, a first-generation Abl inhibitor. This compound demonstrated excellent kinase inhibition profiles, with IC50 values in the nanomolar range against c-Abl, comparable to other lead compounds in its class .
Properties
Molecular Formula |
C25H20F3N5O2 |
|---|---|
Molecular Weight |
479.46 |
IUPAC Name |
N-(3-(Hydroxymethyl)-5-(trifluoromethyl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide |
InChI |
InChI=1S/C25H20F3N5O2/c1-15-4-5-17(23(35)31-20-10-16(14-34)9-19(12-20)25(26,27)28)11-22(15)33-24-30-8-6-21(32-24)18-3-2-7-29-13-18/h2-13,34H,14H2,1H3,(H,31,35)(H,30,32,33) |
InChI Key |
KVSDZLMEWPSKIY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C(F)(F)F)=CC(CO)=C1)C2=CC=C(C)C(NC3=NC=CC(C4=CC=CN=C4)=N3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHT202; AHT 202; AHT-202; NVP-AHT202; NVP AHT202; NVPAHT202 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare NVP-AHT202 with structurally or functionally related kinase inhibitors, focusing on binding interactions, efficacy, selectivity, and drugability.
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings
Binding Site Utilization this compound and NVP-AFG210 exhibit strong interactions with the DFG-out pocket, a conformationally flexible region critical for inhibiting resistant Abl mutants. The hydroxyl group in this compound enables a hydrogen bond with Asp381, improving target affinity but introducing steric hindrance that compromises solubility .
Kinase Inhibition Efficacy
- This compound achieves sub-100 nM IC50 values against c-Abl, outperforming imatinib (~250 nM) but lagging behind nilotinib (~5 nM) and NVP-AFG210 (<50 nM) .
- Unlike sulfonamide derivatives (inactive in the same series), this compound retains potency due to its optimized reverse-amide scaffold .
Selectivity and Resistance Profiles
- This compound’s hydroxyl group enhances selectivity by avoiding off-target interactions common in less-specific inhibitors like PD180970 .
- Imatinib and nilotinib, despite higher drugability, are prone to resistance mutations (e.g., T315I), whereas DFG-out binders like this compound may circumvent such issues .
Drugability Challenges
- This compound’s poor solubility and metabolic stability contrast sharply with imatinib and nilotinib, which were optimized for pharmacokinetics during clinical development .
- Structural modifications in NVP-AFG210 and AEG082 improved drugability without sacrificing affinity, highlighting a trade-off this compound failed to resolve .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
